

physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1H-tetrazol-5-yl)benzoic acid**

Cat. No.: **B1296371**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(1H-tetrazol-5-yl)benzoic Acid**

Introduction

4-(1H-tetrazol-5-yl)benzoic acid (TBA) is a bifunctional organic compound featuring both a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, making TBA and its derivatives of significant interest in medicinal chemistry and drug development.^[1] Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) also highlights its importance in materials science.^{[2][3][4]} This document provides a comprehensive overview of the core physicochemical properties of TBA, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physicochemical Properties

The fundamental properties of **4-(1H-tetrazol-5-yl)benzoic acid** are summarized below. These values are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[2] [5] [6]
Molecular Weight	190.16 g/mol	[5] [6]
CAS Number	34114-12-0	[2] [5] [7]
Appearance	White to light yellow crystalline powder	[8]
Calculated XLogP3	0.7	[5]
pKa	Two acidic protons (carboxylic acid and tetrazole NH). The pKa of the parent tetrazole ring in water is ~5.0. [9] Specific experimental values for TBA require determination.	
Crystal Structure	The crystal structure of the monohydrate form has been determined. [3] [10]	

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of **4-(1H-tetrazol-5-yl)benzoic acid** are provided below.

Synthesis via [2+3] Cycloaddition

The synthesis of **4-(1H-tetrazol-5-yl)benzoic acid** is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[\[3\]](#)[\[11\]](#)

- Objective: To synthesize **4-(1H-tetrazol-5-yl)benzoic acid** from 4-cyanobenzoic acid.
- Materials: 4-cyanobenzoic acid, sodium azide (NaN₃), zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst, water, hydrochloric acid (for acidification).
- Procedure:

- Dissolve 4-cyanobenzoic acid in water.
- Add sodium azide and a catalytic amount of a Lewis acid (e.g., $ZnBr_2$).
- Reflux the reaction mixture under appropriate safety precautions for handling azides. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the solution with hydrochloric acid to precipitate the product.
- Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
- Recrystallization from a suitable solvent may be performed for further purification.

Determination of Acidity Constant (pKa) via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of acidic or basic compounds.[\[12\]](#)

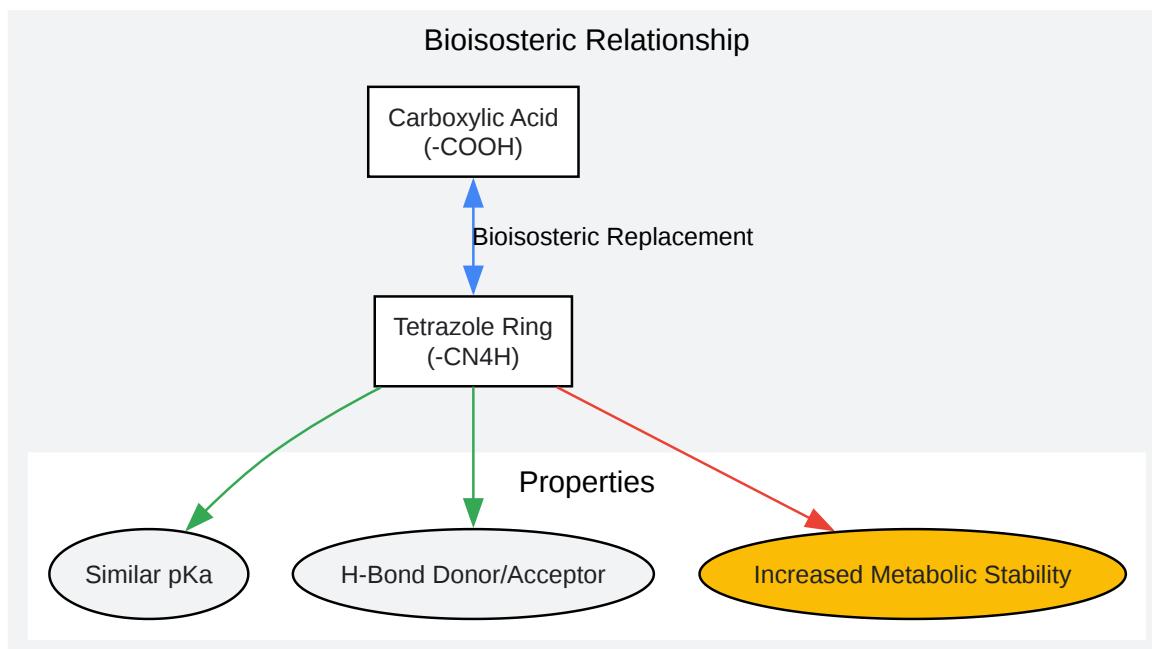
- Objective: To determine the pKa values of the carboxylic acid and tetrazole moieties.
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water or a suitable aqueous-organic solvent mixture, pH meter with a glass electrode, magnetic stirrer.
- Procedure:
 - Accurately weigh a sample of the compound and dissolve it in a known volume of solvent.
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
 - Immerse the pH electrode in the sample solution and begin stirring.
 - Add the standardized NaOH solution in small, precise increments using a burette.

- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence points, which are visible as sharp inflections in the titration curve (pH vs. volume of titrant).
- The pKa value is equal to the pH at the half-equivalence point for each acidic proton.

Determination of Lipophilicity (LogP) via Shake-Flask Method

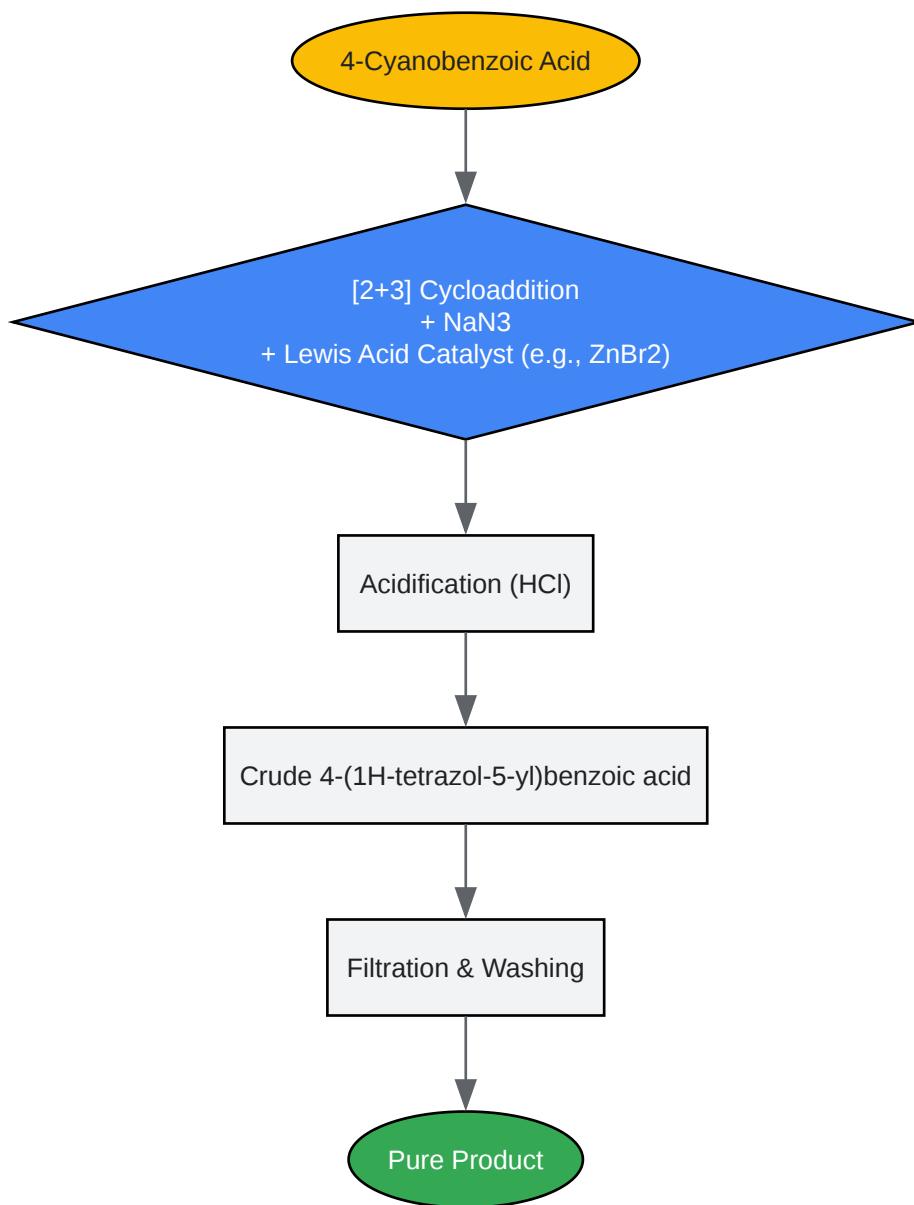
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio.[\[13\]](#)

- Objective: To determine the octanol-water partition coefficient (LogP).
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, n-octanol (pre-saturated with water), water or a pH 7.4 buffer (pre-saturated with n-octanol), separation funnel, validated analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - Prepare a stock solution of the compound in the aqueous phase.
 - Add a known volume of this solution and an equal volume of the organic phase (n-octanol) to a separation funnel.
 - Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
 - Allow the two phases to separate completely.
 - Carefully collect samples from both the aqueous and organic layers.
 - Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[\[14\]](#)
 - Calculate LogP using the formula: $\text{LogP} = \log_{10}(\text{[concentration in octanol]} / \text{[concentration in water]})$.[\[13\]](#)

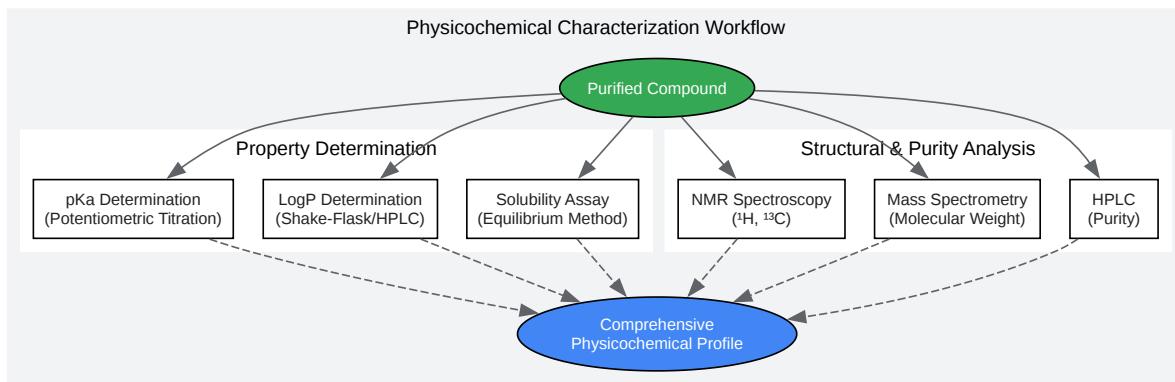

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH to form a saturated solution.[15]

- Objective: To determine the aqueous solubility of the compound.
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, aqueous buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8), mechanical shaker or incubator, filtration apparatus (e.g., 0.45 µm syringe filters), validated analytical method for quantification (e.g., HPLC-UV).[15][16]
- Procedure:
 - Add an excess amount of the solid compound to vials containing the different aqueous buffers. This ensures a saturated solution is formed with undissolved solid remaining.[17]
 - Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 37 °C).[15]
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]
 - After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[16]
 - Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.[16]
 - The measured concentration represents the equilibrium solubility at that specific pH and temperature.


Logical and Experimental Workflows

Visualizations of key logical relationships and experimental workflows provide a clear understanding of the context and application of **4-(1H-tetrazol-5-yl)benzoic acid**.


[Click to download full resolution via product page](#)

Bioisosterism of Tetrazole and Carboxylic Acid.

[Click to download full resolution via product page](#)

General Synthesis Workflow for **4-(1H-tetrazol-5-yl)benzoic acid**.

[Click to download full resolution via product page](#)

Experimental Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-(1H-Tetrazol-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 3. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1H-Tetrazol-5-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 4-(1H-Tetrazol-5-yl)benzoic Acid | 34114-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. 4-(1H-Tetra-zol-5-yl)benzoic acid monohydrate [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
- 15. who.int [who.int]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296371#physicochemical-properties-of-4-1h-tetrazol-5-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com